ethyl 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a purine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine-4-carboxylate ester, followed by the introduction of the purine moiety through nucleophilic substitution reactions. The final step often involves the coupling of the beta-alanyl group to the purine derivative under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites and inhibit enzymatic activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: A simpler analog with similar structural features but lacking the purine moiety.
Ethyl isonipecotate: Another related compound with a piperidine ring and an ester group.
Uniqueness
Ethyl 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxylate is unique due to the presence of the purine moiety, which imparts distinct biological activity and potential therapeutic applications. The combination of the piperidine ring and the purine structure makes it a versatile compound for various research fields.
Biological Activity
Ethyl 1-[N-(7H-purin-6-yl)-beta-alanyl]piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that incorporate piperidine and purine moieties. The process often includes the formation of the beta-alanine derivative followed by coupling with a purine base, resulting in the desired carboxylate structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of piperidine have shown significant cytotoxicity against various cancer cell lines, including DU145 (prostate cancer), A549 (lung cancer), and MCF7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that related compounds have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. This suggests potential applications in treating bacterial infections.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines. The results indicated that compounds with purine substitutions had enhanced activity, suggesting a structure-activity relationship that favors such modifications.
- Antibacterial Studies : Another investigation focused on the antibacterial efficacy of piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives had significant antibacterial activity, with MIC values comparable to established antibiotics.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C16H22N6O3 |
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Molecular Weight |
346.38 g/mol |
IUPAC Name |
ethyl 1-[3-(7H-purin-6-ylamino)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C16H22N6O3/c1-2-25-16(24)11-4-7-22(8-5-11)12(23)3-6-17-14-13-15(19-9-18-13)21-10-20-14/h9-11H,2-8H2,1H3,(H2,17,18,19,20,21) |
InChI Key |
WDXKAMCXGJAFRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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